2-fluoro-N'-{[4-(propan-2-yl)phenoxy]acetyl}benzohydrazide
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Overview
Description
2-fluoro-N’-{[4-(propan-2-yl)phenoxy]acetyl}benzohydrazide is an organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-{[4-(propan-2-yl)phenoxy]acetyl}benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(propan-2-yl)phenol: This intermediate can be synthesized through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(propan-2-yl)phenoxyacetic acid: The intermediate 4-(propan-2-yl)phenol is then reacted with chloroacetic acid in the presence of a base to form 4-(propan-2-yl)phenoxyacetic acid.
Synthesis of 2-fluorobenzohydrazide: This compound can be prepared by reacting 2-fluorobenzoic acid with hydrazine hydrate under reflux conditions.
Final Coupling Reaction: The final step involves the coupling of 4-(propan-2-yl)phenoxyacetic acid with 2-fluorobenzohydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield 2-fluoro-N’-{[4-(propan-2-yl)phenoxy]acetyl}benzohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-{[4-(propan-2-yl)phenoxy]acetyl}benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzohydrazide moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-fluoro-N’-{[4-(propan-2-yl)phenoxy]acetyl}benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-{[4-(propan-2-yl)phenoxy]acetyl}benzohydrazide involves its interaction with specific molecular targets. The fluorine atom and phenoxy group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biochemical pathways. The benzohydrazide moiety can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(propan-2-yl)aniline: Similar in structure but lacks the benzohydrazide moiety.
2-fluoro-N-{[4-(propan-2-yl)phenyl]methyl}aniline: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
2-fluoro-N’-{[4-(propan-2-yl)phenoxy]acetyl}benzohydrazide is unique due to the presence of both the fluorine atom and the benzohydrazide moiety, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19FN2O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-fluoro-N'-[2-(4-propan-2-ylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C18H19FN2O3/c1-12(2)13-7-9-14(10-8-13)24-11-17(22)20-21-18(23)15-5-3-4-6-16(15)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
ARJLBXVSQYDVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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